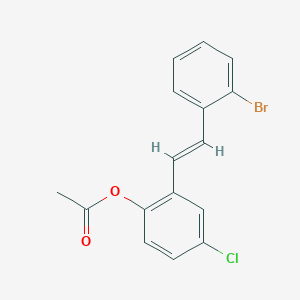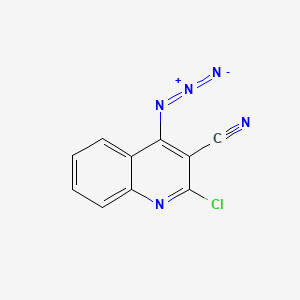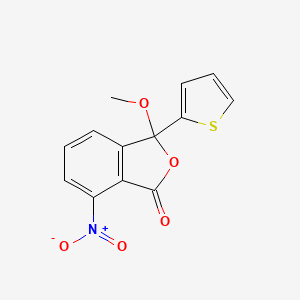
7-(Hydroxy(oxido)amino)-3-methoxy-3-(2-thienyl)-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 407698, also known as azurocidin, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. Azurocidin is a multifunctional protein primarily found in the granules of neutrophils, a type of white blood cell. It plays a significant role in the immune response, particularly in antimicrobial activities and inflammation regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azurocidin involves recombinant DNA technology. The gene encoding azurocidin is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the azurocidin protein. The protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.
Industrial Production Methods
Industrial production of azurocidin follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the conditions are optimized to maximize protein yield. The purification process is scaled up accordingly, ensuring that the final product meets the required purity standards for its intended applications.
化学反应分析
Types of Reactions
Azurocidin undergoes various biochemical reactions, including:
Oxidation: Azurocidin can be oxidized by reactive oxygen species, which may affect its antimicrobial activity.
Reduction: Reduction reactions can restore the oxidized form of azurocidin to its active state.
Substitution: Azurocidin can participate in substitution reactions where specific amino acid residues are modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Enzymatic reactions involving specific proteases or chemical reagents that target amino acid residues.
Major Products Formed
The major products formed from these reactions include modified forms of azurocidin with altered activity or stability. For example, oxidation may result in the formation of disulfide bonds, while reduction can break these bonds, restoring the protein’s native conformation.
科学研究应用
Azurocidin has a wide range of scientific research applications, including:
Chemistry: Used as a model protein to study protein folding, stability, and interactions.
Biology: Investigated for its role in the immune response, particularly in neutrophil function and antimicrobial activity.
Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory diseases. Its antimicrobial properties make it a candidate for developing new antibiotics.
Industry: Utilized in the production of recombinant proteins and as a tool in biotechnology research.
作用机制
Azurocidin exerts its effects through several mechanisms:
Antimicrobial Activity: Azurocidin disrupts the cell membranes of bacteria, leading to cell lysis and death. It also binds to bacterial lipopolysaccharides, neutralizing their toxic effects.
Inflammation Regulation: Azurocidin modulates the activity of other immune cells, such as macrophages and lymphocytes, by binding to specific receptors on their surfaces. This interaction triggers signaling pathways that regulate inflammation and immune responses.
相似化合物的比较
Similar Compounds
Cathepsin G: Another neutrophil granule protein with antimicrobial properties.
Elastase: A protease found in neutrophils that also plays a role in the immune response.
Proteinase 3: A serine protease involved in degrading extracellular matrix components and modulating inflammation.
Uniqueness of Azurocidin
Azurocidin is unique among these compounds due to its multifunctional nature. While other neutrophil granule proteins primarily function as proteases, azurocidin exhibits both antimicrobial and regulatory activities. This dual functionality makes it a valuable target for research and potential therapeutic applications.
属性
CAS 编号 |
7499-78-7 |
|---|---|
分子式 |
C13H9NO5S |
分子量 |
291.28 g/mol |
IUPAC 名称 |
3-methoxy-7-nitro-3-thiophen-2-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C13H9NO5S/c1-18-13(10-6-3-7-20-10)8-4-2-5-9(14(16)17)11(8)12(15)19-13/h2-7H,1H3 |
InChI 键 |
XOUQHUMWMYLDES-UHFFFAOYSA-N |
规范 SMILES |
COC1(C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


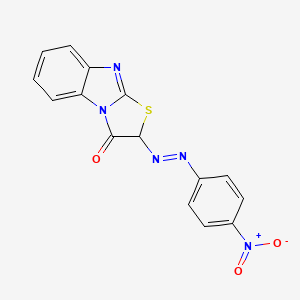


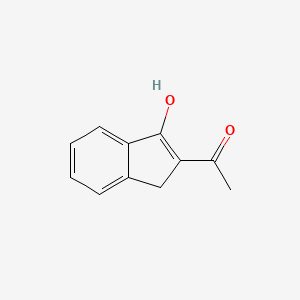
![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
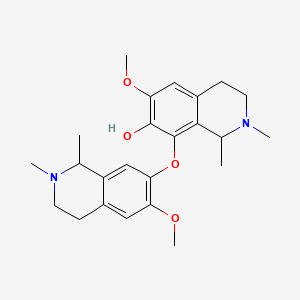
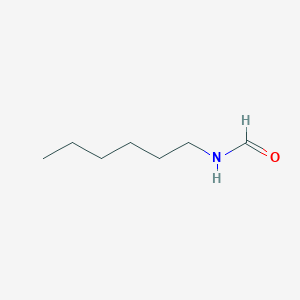
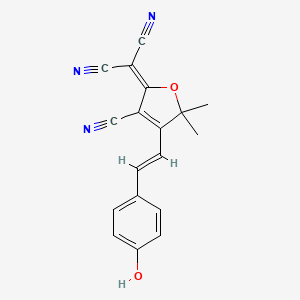
![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

